Enzyme Inhibition Selectivity Profile: Differential APOBEC3A vs APOBEC3G IC50 Values
The target compound exhibits a stark, quantifiable difference in inhibitory potency against two closely related DNA-editing enzymes, APOBEC3A and APOBEC3G. Against APOBEC3A, the compound shows no significant inhibition (IC50 > 100 µM) [1]. In contrast, it demonstrates measurable, albeit modest, inhibition against APOBEC3G with an IC50 of 2.94 µM [2]. This >34-fold difference in potency between two isoforms is a key differentiator from a non-selective, pan-APOBEC inhibitor.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM for APOBEC3A; IC50 = 2,940 nM for APOBEC3G |
| Comparator Or Baseline | APOBEC3G (IC50 = 2,940 nM) vs. APOBEC3A (IC50 > 100,000 nM) for the same compound |
| Quantified Difference | >34-fold difference in IC50 between APOBEC3G and APOBEC3A |
| Conditions | Enzyme inhibition assay at 25°C; Data curated from PubChem BioAssay (AID 504722 for APOBEC3A, AID 504719 for APOBEC3G) |
Why This Matters
This selectivity profile is crucial for researchers studying the specific role of APOBEC3G in viral restriction or cancer mutagenesis, as it allows for target discrimination not achievable with a non-selective analog.
- [1] BindingDB. BDBM80285: 6-Bromo-1,3-dihydro-imidazo[4,5-b]pyridine-2-thione. Affinity Data for Target: DNA dC->dU-editing enzyme APOBEC-3A (Human). PubChem BioAssay AID 504722. View Source
- [2] BindingDB. BDBM80285: 6-Bromo-1,3-dihydro-imidazo[4,5-b]pyridine-2-thione. Affinity Data for Target: DNA dC->dU-editing enzyme APOBEC-3G (Human). PubChem BioAssay AID 504719. View Source
